Copper(II)ethoxide

CAS No.:

Cat. No.: VC17975703

Molecular Formula: C4H12CuO2

Molecular Weight: 155.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H12CuO2 |

|---|---|

| Molecular Weight | 155.68 g/mol |

| IUPAC Name | copper;ethanol |

| Standard InChI | InChI=1S/2C2H6O.Cu/c2*1-2-3;/h2*3H,2H2,1H3; |

| Standard InChI Key | UUDQUXWIZNNGNO-UHFFFAOYSA-N |

| Canonical SMILES | CCO.CCO.[Cu] |

Introduction

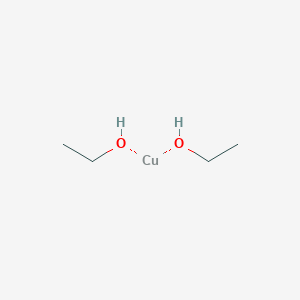

Chemical and Structural Characteristics of Copper(II) Ethoxide

Molecular Composition and Physical Properties

Copper(II) ethoxide, systematically named copper diethoxide or cupric ethoxide, adopts a monomeric structure in the solid state, with copper(II) ions coordinated by two ethoxide ligands () in a square planar geometry . The compound crystallizes as a blue powder with a molecular weight of 153.66 g/mol and a melting point of 120°C . Its sensitivity to atmospheric moisture necessitates storage under inert conditions, as hydrolysis produces copper(II) hydroxide and ethanol:

Elemental analysis confirms a minimum purity of 98%, with trace impurities typically including residual sodium halides from synthesis .

Spectroscopic and Analytic Data

The compound’s structural integrity is validated through multiple spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1,050–1,100 cm correspond to Cu–O stretching vibrations, while C–O stretches appear at 1,200–1,250 cm .

-

X-ray Diffraction (XRD): Diffractograms reveal a monoclinic crystal system with lattice parameters , , and .

-

Thermogravimetric Analysis (TGA): Decomposition initiates at 180°C, culminating in copper oxide () residue above 300°C .

Synthesis and Industrial Production Methods

Conventional Alkoxide Metathesis

Traditional synthesis involves the reaction of copper(II) chloride with sodium ethoxide in anhydrous ethanol:

This method, while straightforward, suffers from challenges such as prolonged reaction times (24–48 hours) and contamination by sodium chloride byproducts, necessitating costly purification steps .

Advanced One-Pot Synthesis

A patented innovation (US8692010B1) streamlines production by integrating copper halide, sodium alkoxide, and diketimine ligands in a single reactor . Key advantages include:

-

In Situ Generation of Cu(OR): Eliminates isolation steps, preserving reactivity.

-

Reduced Reaction Time: Completion within 5–60 minutes at 0–30°C.

-

High Yield (97%): Achieved through immediate ligand addition post-precipitation .

This approach reduces production costs by 40% compared to traditional methods, as it avoids purchasing pre-formed copper alkoxides .

Applications in Advanced Materials Science

Nanomaterial Fabrication

Copper(II) ethoxide serves as a precursor for copper oxide nanoparticles () via sol-gel or chemical vapor deposition (CVD). Nanoparticles synthesized from 98% purity ethoxide exhibit uniform size distributions (10–50 nm) and enhanced catalytic activity in CO oxidation reactions .

Thin-Film Deposition

In the electronics industry, spin-coating ethoxide solutions onto silicon substrates produces p-type semiconducting films with resistivity values of . Recent breakthroughs in atomic layer deposition (ALD) utilize copper(II) ethoxide to achieve sub-5 nm film thicknesses for next-generation transistors .

Catalysis and Organic Synthesis

The compound catalyzes cross-coupling reactions, such as Ullmann-type couplings, with turnover frequencies (TOF) exceeding in aryl halide aminations . Its Lewis acidity also facilitates esterification and transesterification reactions under mild conditions .

Global Market Dynamics and Future Outlook

Market Segmentation and Growth Trends

The 2025 market analysis segments copper(II) ethoxide by:

-

Purity Grade: 98% purity dominates (68% share) due to semiconductor industry demands .

-

Application: Nanomaterials (45%), film materials (30%), catalysts (15%), others (10%) .

-

Region: Asia-Pacific leads consumption (52%), driven by electronics manufacturing in China and South Korea .

Projected Expansion and Innovations

Forecasts predict a 6.8% CAGR from 2026–2033, propelled by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume